molecular formula C15H18N2O4S B2995838 2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 36257-55-3

2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2995838
CAS No.: 36257-55-3
M. Wt: 322.38
InChI Key: XXJZMAPQYRMERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione is a phthalimide-derived compound characterized by a sulfonamide-linked piperidine substituent on the ethyl chain of the isoindole-1,3-dione core. The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, while the piperidine ring contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(2-piperidin-1-ylsulfonylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-14-12-6-2-3-7-13(12)15(19)17(14)10-11-22(20,21)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJZMAPQYRMERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS No. 36257-55-3) is a synthetic derivative of isoindole, featuring a piperidine sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 298.38 g/mol

Anticancer Activity

Preliminary studies have indicated that the compound exhibits significant anticancer properties. A study published in MDPI highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect may be attributed to the suppression of NF-kB signaling pathways, which are crucial mediators of inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . Further studies are needed to elucidate the exact mechanisms underlying its antimicrobial effects.

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine production
AntimicrobialModerate activity against bacteria

Case Study: Anticancer Mechanism

A detailed investigation into the anticancer mechanism involved treating human glioblastoma U251 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways .

Case Study: Anti-inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a marked decrease in inflammatory markers. ELISA assays confirmed that levels of TNF-alpha were significantly reduced compared to untreated controls, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structural Analogs


Key Observations :

  • Electron-Withdrawing Groups: Sulfonamide (as in the target compound) and cyanophenyl substituents enhance interactions with enzyme active sites, particularly proteases and cholinesterases .
  • Piperazine vs. Piperidine : Piperazinyl analogs (e.g., ) exhibit stronger acetylcholinesterase inhibition than piperidine derivatives, likely due to additional hydrogen-bonding sites .
  • Sulfonamide vs.
Physicochemical Properties
  • Solubility : The target compound’s sulfonamide group improves aqueous solubility compared to purely lipophilic analogs (e.g., 4-arylphenyl derivatives) but less than PEG-functionalized derivatives (e.g., 2-[2-(2-hydroxyethoxy)ethyl] analogs) .
  • Metabolic Stability : Piperidine rings resist oxidative metabolism better than morpholine or pyrrolidine substituents, as seen in radiolabeled analogs .

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact .
  • Avoid dust formation by handling the compound in a fume hood with HEPA filtration. For spills, use non-combustible absorbents (e.g., vermiculite) and dispose of via controlled incineration .
  • Monitor airborne concentrations with real-time particulate sensors to ensure exposure remains below occupational limits (e.g., OSHA PELs) .

Q. Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C): Resolve the isoindole-dione core and piperidinylsulfonyl substituents via chemical shifts (e.g., δ 7.8–8.2 ppm for isoindole protons) .
  • FT-IR: Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700–1750 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion) with <5 ppm mass accuracy .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without destabilizing the compound .
  • Conduct dynamic light scattering (DLS) to monitor aggregation in biological buffers .

Q. What are the primary degradation pathways under ambient conditions?

Methodological Answer:

  • Hydrolysis: Susceptibility of the sulfonyl group to nucleophilic attack in aqueous media (pH-dependent). Monitor via HPLC-UV at 254 nm .
  • Photodegradation: Perform accelerated stability studies under UV light (ICH Q1B guidelines) with LC-MS to identify degradants .

Q. How to validate purity for pharmacological studies?

Methodological Answer:

  • HPLC: Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Purity ≥95% by area normalization at 220 nm .
  • Elemental analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational strategies predict reactivity in sulfonyl-containing derivatives?

Methodological Answer:

  • DFT calculations (e.g., Gaussian): Optimize geometry at B3LYP/6-31G(d) level to analyze electrophilicity of the sulfonyl group (Fukui indices) .
  • Molecular dynamics (MD): Simulate solvation effects in biological membranes (CHARMM force field) to predict passive diffusion .

Q. How to resolve contradictions in reported toxicity data?

Methodological Answer:

  • Meta-analysis: Apply Cochran’s Q-test to assess heterogeneity across studies. Stratify by assay type (e.g., Ames vs. micronucleus) and dose range .
  • Mechanistic toxicology: Use CRISPR-engineered HepG2 cells (e.g., CYP3A4 KO) to isolate metabolic activation pathways .

Q. What experimental design optimizes reaction yields in derivative synthesis?

Methodological Answer:

  • Box-Behnken design (BBD): Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF/DMF) to model nonlinear interactions .
  • Response surface methodology (RSM): Identify optimal conditions via desirability function (e.g., 85% yield at 80°C, 10 mol% catalyst) .

Q. How does the piperidinylsulfonyl group influence binding to biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR): Measure binding kinetics (ka/kd) to recombinant enzymes (e.g., carbonic anhydrase). Compare with analogs lacking the sulfonyl group .
  • Cryo-EM: Resolve ligand-protein complexes at 3–4 Å resolution to map sulfonyl interactions with active-site residues .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

  • Process analytical technology (PAT): Implement inline FTIR to monitor reaction progression (e.g., carbonyl conversion) .
  • Quality-by-design (QbD): Define critical process parameters (CPPs) via risk assessment (Ishikawa diagram) and control within ±5% variance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.